2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol
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Overview
Description
Preparation Methods
The synthesis of 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol involves multiple steps, typically starting with the preparation of the phenol derivative. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) for the protection of hydroxyl groups, followed by allylation and subsequent functional group modifications .
Chemical Reactions Analysis
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .
Comparison with Similar Compounds
Similar compounds to 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol include:
2-Allyl-4-methylphenol: Lacks the tert-butyldimethylsilanyloxymethyl group, making it less sterically hindered.
4-Allyl-2-methoxyphenol (Eugenol): Contains a methoxy group instead of the tert-butyldimethylsilanyloxymethyl group, leading to different reactivity and applications.
2-Allylphenol: A simpler structure without the additional functional groups, used in different chemical contexts.
Properties
IUPAC Name |
4-[1-[tert-butyl(dimethyl)silyl]oxy-4-methylpentan-2-yl]-2-prop-2-enylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2Si/c1-9-10-18-14-17(11-12-20(18)22)19(13-16(2)3)15-23-24(7,8)21(4,5)6/h9,11-12,14,16,19,22H,1,10,13,15H2,2-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEKPKBSFDVECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO[Si](C)(C)C(C)(C)C)C1=CC(=C(C=C1)O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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